菲诺噻吩-10,10-二氧化物

描述

Synthesis Analysis

The synthesis of phenoxathiin 10,10-dioxide and related derivatives typically involves multi-step chemical reactions. A notable method for synthesizing phenoxathiins utilizes iron and copper-mediated reactions. The process begins with the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron(III) triflimide and bis(4-methoxyphenyl)sulfane, followed by a copper-mediated Ullmann-type cyclization to form the phenoxathiin structure (Dodds & Sutherland, 2022).

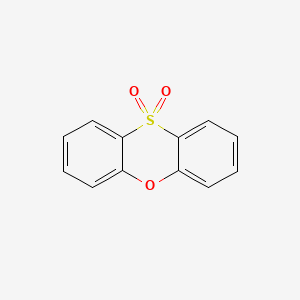

Molecular Structure Analysis

The molecular structure of phenoxathiin 10,10-dioxide exhibits interesting characteristics, such as a dihedral angle that reflects the planarity or non-planarity of the molecule. The crystal structure analysis of related compounds has provided insights into the spatial arrangement and bonding patterns within the phenoxathiin framework, demonstrating the compound's structural diversity and complexity.

Chemical Reactions and Properties

Phenoxathiin 10,10-dioxides undergo various chemical reactions that highlight their reactivity and potential utility in synthetic chemistry. These reactions include oxidation processes, where the phenoxathiin moiety acts as an electron donor, and addition reactions with alkenes and nonconjugated dienes, leading to the formation of complex adducts. Such reactivity is indicative of the compound's ability to participate in diverse chemical transformations.

Physical Properties Analysis

The physical properties of phenoxathiin 10,10-dioxides, including solubility, crystallinity, and thermal stability, are crucial for their application in material science and pharmaceutical formulations. These properties are determined by the compound's molecular structure and can be tailored through chemical modifications to meet specific requirements.

Chemical Properties Analysis

Phenoxathiin 10,10-dioxides exhibit unique chemical properties due to their heterocyclic structure and the presence of sulfur and oxygen atoms. These properties include electron-donating ability, which is significant for their application in electrochemical and photophysical processes. The compound's chemical behavior in reactions such as electron transfer and its role as a ligand in coordination complexes further underscore its versatility in chemical synthesis and applications.

科学研究应用

代谢与代谢产物表征

- 菲诺噻吩-10,10-二氧化物作为单胺氧化酶-A抑制剂,已研究其在人肝微粒体中的代谢。使用高效液相色谱结合核磁共振(HPLC-NMR)鉴定了包括具有各种取代基的侧链氧化代谢产物在内的代谢产物(Shockcor 等,1996)。

包合过程和手性

- 使用圆二色性光谱研究了菲诺噻吩-10,10-二氧化物在各种环糊精中的包合过程。采用时变密度泛函理论(TDDFT)计算来了解这些化合物的包合过程和手性(Sandu 等,2013)。

聚合物科学

- 在聚合物科学中,制备并表征了含有菲诺噻吩-10,10-二氧化物单元的新型卡聚酰胺。这些卡聚酰胺表现出不同的性质,如溶解性、结晶性和热分析,表明在材料科学中具有潜在应用(Reddy 和 Srinivasan,1987)。

杂环化学

- 菲诺噻吩-10,10-二氧化物一直是杂环化学领域的研究热点,特别是在合成吡咯菲诺噻吩二氧化物方面,吡咯菲诺噻吩二氧化物构成了新的稠合杂环系统的一部分(Khoshtariya 等,1996)。

催化

- 研究探索了菲诺噻吩衍生物的催化合成,重点介绍了它们在荧光材料和抗真菌剂中的潜在应用。负载在基于锰氧化物的八面体分子筛上的铜在这些合成过程中显示出效率(Liu 等,2019)。

大环构象

- 对包含菲诺噻吩-10,10-二氧化物的大环的研究揭示了它们平行β-折叠构象的见解,这是理解分子相互作用和稳定性的关键(Wagner 和 Feigel,1993)。

分子结构

- 已开展涉及菲诺噻吩-10,10-二氧化物的分子结构研究,以了解其构象和相互作用。这包括对菲诺噻吩-10,10-二氧化物分子中的环戊二烯基和苯环平面的研究(Hendsbee 等,2011)。

材料科学

- 菲诺噻吩衍生物已合成用于材料科学中的各种应用,包括有机发光二极管(OLED)和其他电子设备的开发(Etherington 等,2017)。

环境应用

- 研究还调查了菲诺噻吩-10,10-二氧化物衍生物在环境应用中的用途,例如水中污染物的催化光降解(Scott 等,2019)。

作用机制

安全和危害

未来方向

Phenoxathiin 10,10-dioxide is currently in development for the treatment of major depressive disorder . Its ability to inhibit the breakdown of three major neurotransmitters offers a multi-neurotransmitter strategy for the treatment of depression . The compound’s plasma levels can serve as a biomarker for the degree of brain MAO-A inhibition .

属性

IUPAC Name |

phenoxathiine 10,10-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-16(14)11-7-3-1-5-9(11)15-10-6-2-4-8-12(10)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLRCPYQIPAQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241718 | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenoxathiin, 10,10-dioxide | |

CAS RN |

950-47-0 | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxathiin,10-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOXATHIIN-10,10-DIOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of phenoxathiin 10,10-dioxide?

A1: Phenoxathiin 10,10-dioxide has the molecular formula C12H8O3S. Its structure consists of a central six-membered heterocycle containing a sulfur atom and an oxygen atom, flanked by two benzene rings. The sulfur atom is further oxidized with two oxygen atoms, hence the "10,10-dioxide" designation. [, ]

Q2: How does the structure of phenoxathiin 10,10-dioxide relate to its activity as a monoamine oxidase inhibitor?

A2: Research has shown that the size and shape of the substituent at the 1-position of the phenoxathiin 10,10-dioxide ring system significantly impact its ability to selectively inhibit monoamine oxidase A (MAO-A). Short, linear substituents like ethyl, vinyl, trifluoromethyl, and iodo appear to confer the most potent and selective MAO-A inhibition. [] This selectivity is believed to arise from binding to a specific hydrophobic site on MAO-A. []

Q3: How does phenoxathiin 10,10-dioxide interact with cyclopentadienyl iron(II) complexes?

A3: Studies have investigated the complex formed between phenoxathiin 10,10-dioxide and (η5-cyclopentadienyl)iron(II). Crystallographic analysis reveals that the iron coordinates to the phenoxathiin 10,10-dioxide molecule through one of the benzene rings, leaving the other benzene ring and the dioxide group uncoordinated. [, ] The coordinated and uncoordinated benzene rings within the phenoxathiin 10,10-dioxide molecule adopt a butterfly-like conformation with a hinge angle of approximately 170°. [, ]

Q4: What metabolic transformations does phenoxathiin 10,10-dioxide undergo in humans?

A4: Research using human liver microsomes identified several metabolites of 1-ethylphenoxathiin-10,10-dioxide (BW1370U87), a potential antidepressant. [] These metabolites primarily involved modifications to the ethyl side chain at the 1-position, including oxidation to -CHOH.CH3, -CH2.CH2OH, -CHOH.CH2OH, and -CH2.COOH. Additionally, the formation of unsubstituted phenoxathiin-10,10-dioxide was observed. [] These findings were obtained using directly coupled HPLC-NMR, showcasing its utility in analyzing xenobiotic metabolism. []

Q5: What are some applications of phenoxathiin 10,10-dioxide derivatives in material science?

A5: Phenoxathiin 10,10-dioxide derivatives have been incorporated into cardo polymers, specifically cardopolyamides. [] These polymers, synthesized via low-temperature solution polycondensation, exhibit desirable properties such as high inherent viscosities, good solubility in organic solvents, and promising thermal stability. [] The incorporation of phenoxathiin 10,10-dioxide units into these polymers could potentially improve their flame retardancy and mechanical properties, broadening their applications in various industries.

Q6: How are computational chemistry and modeling being used to study phenoxathiin 10,10-dioxide derivatives?

A6: Time-dependent density functional theory (TDDFT) calculations have been employed to investigate the photophysical properties of phenoxathiin 10,10-dioxide derivatives. [] These calculations provide insights into the electronic transitions responsible for the observed spectral behavior of these compounds, including the influence of substituents on their absorption and emission properties. [] Such computational approaches can contribute to the rational design of new phenoxathiin 10,10-dioxide derivatives with tailored optoelectronic properties.

Q7: Can you provide information on the synthesis of complex phenoxathiin 10,10-dioxide structures?

A7: Research has explored the synthesis of intricate phenoxathiin 10,10-dioxide containing structures, such as macrocyclic bisbenzylisoquinolines. [] These compounds hold significant potential in medicinal chemistry due to the diverse biological activities exhibited by bisbenzylisoquinoline alkaloids. [] The "sulfur stitch" strategy, involving the use of sulfur-containing intermediates like those derived from phenoxathiin 10,10-dioxide, is being investigated to facilitate the efficient synthesis of these complex natural product analogs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)